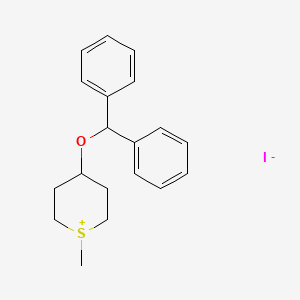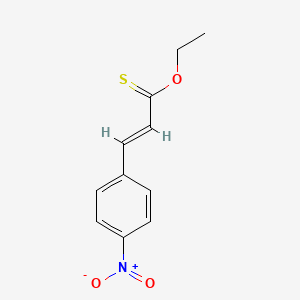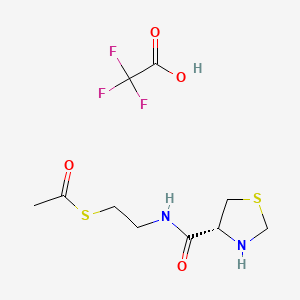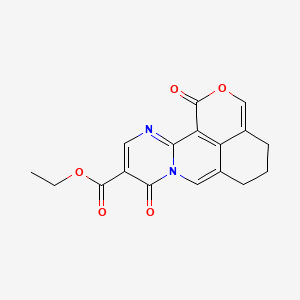
1H,4H,9H-Pyrano(3,4,5-de)pyrimido(1,2-b)isoquinoline-10-carboxylic acid, 5,6-dihydro-1,9-dioxo-, ethyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1H,4H,9H-Pyrano(3,4,5-de)pyrimido(1,2-b)isoquinoline-10-carboxylic acid, 5,6-dihydro-1,9-dioxo-, ethyl ester is a complex organic compound with a unique structure that combines multiple heterocyclic rings
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1H,4H,9H-Pyrano(3,4,5-de)pyrimido(1,2-b)isoquinoline-10-carboxylic acid, 5,6-dihydro-1,9-dioxo-, ethyl ester typically involves multicomponent reactions. One efficient method is a one-pot three-component reaction involving 2-chloroquinoline-3-carbaldehyde, 2-chlorobenzo[h]quinoline-3-carbaldehyde, and 1-phenyl-2-(1,1,1-triphenyl-λ5-phosphanylidene)ethan-1-one (Wittig reagent) with active methylene compounds such as benzoylacetonitrile, dimedone, 1,3-dimethylbarbituric acid, 4-hydroxycoumarin, and 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one . This reaction proceeds through Michael addition and intramolecular cyclization, resulting in high yields (65-98%) without the need for a metal catalyst .
Industrial Production Methods
The absence of metal catalysts and the use of easily accessible starting materials make this process environmentally friendly and cost-effective .
化学反应分析
Types of Reactions
1H,4H,9H-Pyrano(3,4,5-de)pyrimido(1,2-b)isoquinoline-10-carboxylic acid, 5,6-dihydro-1,9-dioxo-, ethyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups within the compound.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions vary depending on the desired product but typically involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction can produce different hydroquinoline compounds .
科学研究应用
1H,4H,9H-Pyrano(3,4,5-de)pyrimido(1,2-b)isoquinoline-10-carboxylic acid, 5,6-dihydro-1,9-dioxo-, ethyl ester has several scientific research applications:
Chemistry: Used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of new materials with unique properties.
作用机制
The mechanism of action of 1H,4H,9H-Pyrano(3,4,5-de)pyrimido(1,2-b)isoquinoline-10-carboxylic acid, 5,6-dihydro-1,9-dioxo-, ethyl ester involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes, such as inhibition of cell proliferation or induction of apoptosis in cancer cells .
相似化合物的比较
Similar Compounds
Pyrano[2,3-b]quinoline: Shares a similar pyranoquinoline structure but differs in functional groups and specific ring fusion.
Benzo[h]pyrano[2,3-b]quinoline: Another related compound with a benzo ring fused to the pyranoquinoline structure.
Uniqueness
1H,4H,9H-Pyrano(3,4,5-de)pyrimido(1,2-b)isoquinoline-10-carboxylic acid, 5,6-dihydro-1,9-dioxo-, ethyl ester is unique due to its combination of multiple heterocyclic rings and specific functional groups. This structure provides distinct chemical and biological properties, making it valuable for various applications .
属性
CAS 编号 |
93587-50-9 |
|---|---|
分子式 |
C17H14N2O5 |
分子量 |
326.30 g/mol |
IUPAC 名称 |
ethyl 6,16-dioxo-15-oxa-3,7-diazatetracyclo[7.7.1.02,7.013,17]heptadeca-1(17),2,4,8,13-pentaene-5-carboxylate |
InChI |
InChI=1S/C17H14N2O5/c1-2-23-16(21)11-6-18-14-13-12-9(7-19(14)15(11)20)4-3-5-10(12)8-24-17(13)22/h6-8H,2-5H2,1H3 |
InChI 键 |
VXLZLSCBRBFQMF-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C1=CN=C2C3=C4C(=CN2C1=O)CCCC4=COC3=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



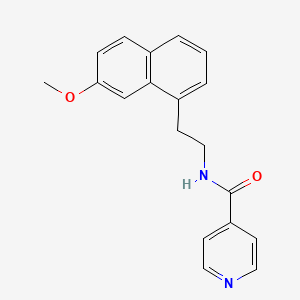
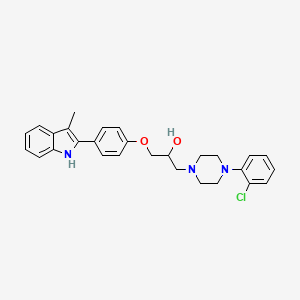
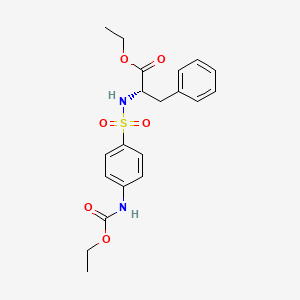
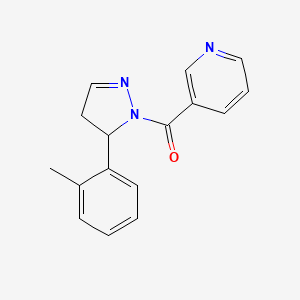


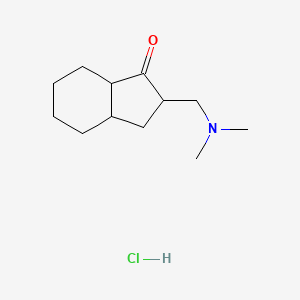
![4-[(2-chloro-5H-pyrrolo[3,2-d]pyrimidin-4-yl)amino]butanoic acid](/img/structure/B12745154.png)
